Methyl 4-methyl-1-(1-phenylethyl)pyrrolidine-3-carboxylate
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Overview
Description
Methyl 4-methyl-1-(1-phenylethyl)pyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-methyl-1-(1-phenylethyl)pyrrolidine-3-carboxylate typically involves the reaction of 4-methylpyrrolidine with 1-phenylethyl bromide in the presence of a base such as sodium hydride. The resulting intermediate is then esterified with methyl chloroformate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-1-(1-phenylethyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-methyl-1-(1-phenylethyl)pyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients
Mechanism of Action
The mechanism of action of methyl 4-methyl-1-(1-phenylethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog with a similar core structure but lacking the ester and phenylethyl groups.
Proline: A naturally occurring amino acid with a pyrrolidine ring.
Pyrrolizidine: A related compound with a fused bicyclic structure.
Uniqueness
Methyl 4-methyl-1-(1-phenylethyl)pyrrolidine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ester and phenylethyl groups enhances its reactivity and potential for diverse applications compared to simpler pyrrolidine derivatives .
Properties
Molecular Formula |
C15H21NO2 |
---|---|
Molecular Weight |
247.33 g/mol |
IUPAC Name |
methyl 4-methyl-1-(1-phenylethyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C15H21NO2/c1-11-9-16(10-14(11)15(17)18-3)12(2)13-7-5-4-6-8-13/h4-8,11-12,14H,9-10H2,1-3H3 |
InChI Key |
PDHCNXVSTTUMHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC1C(=O)OC)C(C)C2=CC=CC=C2 |
Origin of Product |
United States |
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